
4-Bromo-2-phenoxythiazole
概要
説明
4-Bromo-2-phenoxythiazole is a chemical compound with the molecular formula C9H6BrNOS . It has a molecular weight of 256.12 . The compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenoxythiazole consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl group and a bromine atom . The InChI code for the compound is 1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
4-Bromo-2-phenoxythiazole has a molecular weight of 256.12 g/mol . It has a topological polar surface area of 50.4 Ų and a complexity of 164 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
4-Bromo-2-phenoxythiazole derivatives are synthesized using various techniques. For example, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was synthesized from α-bromo-1-(4-hydroxyphenyl)-1-pentone and thiourea, demonstrating the versatility of 4-bromo-2-phenoxythiazole in synthesis processes (He, Hu, Cao, & Ye, 2011).
Crystal Structure Analysis
The crystal structure of various derivatives, such as the ethanol solvate 0.25 hydrate of a synthesized thiazole, can be determined using X-ray diffraction analysis. This highlights the importance of 4-bromo-2-phenoxythiazole in the study of molecular structures (He, Hu, Cao, & Ye, 2011).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: Derivatives of 4-bromo-2-phenoxythiazole, such as various Schiff bases and Thiazolidinone, have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Anti-Proliferative and Antitumor Applications
- Urease and Anti-Proliferative Activity: Novel 1,2,4-substituted triazoles, synthesized through a multistep protocol involving 4-bromo-2-phenoxythiazole derivatives, have shown promise as urease inhibitors and in anti-proliferative activity. This suggests their potential application in medical research, particularly in targeting cancer cells (Ali et al., 2022).
Applications in Organic Synthesis
- Modification Under Microwave Irradiation: Studies have shown the feasibility of synthesizing 2-amino-4-phenylthiazole derivatives under microwave irradiation, starting with 2-amino-5-bromo-4-phenylthiazole. This method highlights the utility of 4-bromo-2-phenoxythiazole in organic synthesis, particularly in reducing reaction times (Khrustalev, 2009).
Applications in Metal Complex Synthesis
- Metal Complex Synthesis: The synthesis and characterization of sulfonamide-derived ligands and their metal complexes, involving 4-bromo-2-phenoxythiazole, have been explored. This research shows the compound's relevance in developing new materials with potential applications in various fields, including catalysis and material science (Chohan & Shad, 2011).
Safety And Hazards
4-Bromo-2-phenoxythiazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
特性
IUPAC Name |
4-bromo-2-phenoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESUUGBCWVUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674647 | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenoxythiazole | |
CAS RN |
1065074-43-2 | |
| Record name | 4-Bromo-2-phenoxythiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

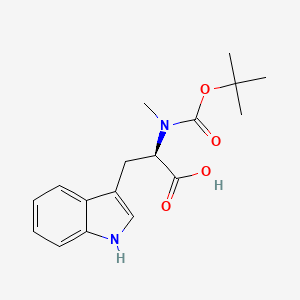
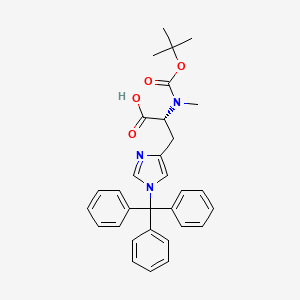
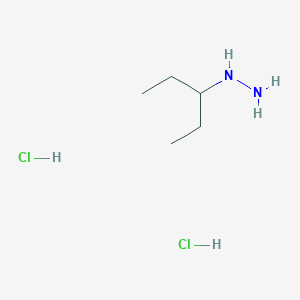


![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)
![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)


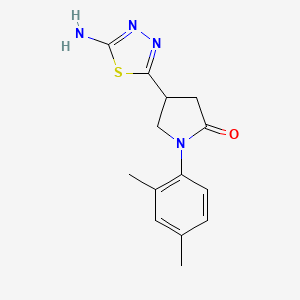
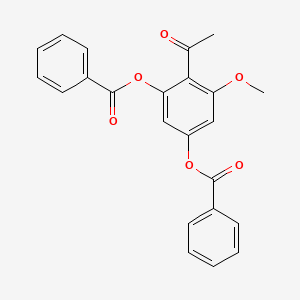
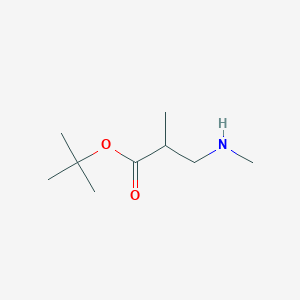
![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
